molecular formula C17H21N3O B3818634 1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine

Cat. No.: B3818634
M. Wt: 283.37 g/mol
InChI Key: KZWYWKVZGDSNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a piperazine ring attached to a pyridine ring, which is further substituted with a methoxy and methyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired piperazine derivative .

Industrial production methods for such compounds often involve large-scale synthesis using similar cyclization reactions, but with optimized conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in the context of antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives, such as:

    1-(2-pyridyl)piperazine: Known for its use in antipsychotic drugs.

    1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(3-chlorophenyl)piperazine: Investigated for its psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-12-14(6-7-16(13)21-2)15-4-3-5-17(19-15)20-10-8-18-9-11-20/h3-7,12,18H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWYWKVZGDSNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CC=C2)N3CCNCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine
Reactant of Route 6
1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.